3-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Lipophilicity Permeability ADMET profiling

3-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide (CAS 897455-11-7) is a synthetic, small‑molecule member of the 2‑thio‑substituted imidazole class, featuring a 4‑methylphenyl (p‑tolyl) group at the imidazole 5‑position, a thioether linker, and a 3‑chlorobenzamide terminus. The compound is catalogued in PubChem (CID with a molecular weight of 371.9 g/mol, a computed XLogP3‑AA of 4.5, and a topological polar surface area of 83.1 Ų.

Molecular Formula C19H18ClN3OS
Molecular Weight 371.88
CAS No. 897455-11-7
Cat. No. B3014855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
CAS897455-11-7
Molecular FormulaC19H18ClN3OS
Molecular Weight371.88
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C19H18ClN3OS/c1-13-5-7-14(8-6-13)17-12-22-19(23-17)25-10-9-21-18(24)15-3-2-4-16(20)11-15/h2-8,11-12H,9-10H2,1H3,(H,21,24)(H,22,23)
InChIKeyDZNLOXBGBICQEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide – Core Chemotype & Procurement Identity


3-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide (CAS 897455-11-7) is a synthetic, small‑molecule member of the 2‑thio‑substituted imidazole class, featuring a 4‑methylphenyl (p‑tolyl) group at the imidazole 5‑position, a thioether linker, and a 3‑chlorobenzamide terminus [1]. The compound is catalogued in PubChem (CID 18575391) with a molecular weight of 371.9 g/mol, a computed XLogP3‑AA of 4.5, and a topological polar surface area of 83.1 Ų [2]. It belongs to a broader chemical series described in patent literature as 4,5‑disubstituted 2‑(substituted‑thio)‑imidazole derivatives with immunomodulatory and cytokine‑release‑inhibiting properties [3].

Why Imidazole‑Thioether Benzamides Cannot Be Freely Substituted – The 3‑Cl Pharmacophore Rationale


Within the 2‑thio‑substituted imidazole series, the position and electronic nature of the benzamide substituent dictate both target engagement and ADME‑relevant properties. The 3‑chloro substituent on the terminal phenyl ring confers a distinct electron‑withdrawing effect and steric profile compared to 2‑chloro, 4‑fluoro, 4‑bromo, or unsubstituted analogs [1]. This substitution pattern is not arbitrary; patent disclosures covering 4,5‑disubstituted 2‑(substituted‑thio)‑imidazoles explicitly teach that halogen position and identity modulate cytokine‑release inhibition and immunomodulatory potency [2]. Even when two analogs share an identical imidazole‑thioether scaffold, a simple positional isomer (e.g., 2‑Cl vs. 3‑Cl) can alter the dihedral angle of the benzamide, affecting hydrogen‑bonding networks and target‑pocket complementarity. Consequently, procurement decisions that treat these compounds as interchangeable risk selecting an analog with uncharacterized—and potentially null—activity in the intended assay system.

Quantitative Differentiation Evidence: 3‑Chloro‑N‑(2‑((5‑(p‑tolyl)‑1H‑imidazol‑2‑yl)thio)ethyl)benzamide vs. Closest Analogs


Lipophilicity Comparison: 3‑Cl vs. 4‑F, 4‑Br, and Unsubstituted Analogs

The 3‑chloro substitution yields a computed XLogP3‑AA of 4.5, representing a moderate lipophilicity increment relative to the unsubstituted benzamide (computed XLogP3‑AA ~3.8) and a marked difference from the 4‑fluoro analog (XLogP3‑AA ~4.0), while being less lipophilic than the 4‑bromo analog (XLogP3‑AA ~5.0) [1][2]. These values influence passive membrane permeability and non‑specific protein binding, which are critical parameters in cell‑based assays and in vivo models.

Lipophilicity Permeability ADMET profiling

Topological Polar Surface Area (TPSA) and Hydrogen‑Bond Acceptor Comparison

The target compound possesses a TPSA of 83.1 Ų, identical across the 2‑Cl, 3‑Cl, 4‑Cl, and 4‑F analogs due to the conserved amide, imidazole, and thioether functionalities. However, the 3‑chloro position subtly alters the molecular electrostatic potential distribution relative to the 2‑chloro isomer, which can influence recognition by transporters such as P‑glycoprotein without changing the gross TPSA value [1].

Polar surface area Oral bioavailability CNS penetration

Rotatable Bond Count and Conformational Flexibility Differentiation

The target compound has 6 rotatable bonds, identical to the unsubstituted, 2‑Cl, 4‑F, and 4‑Br analogs. The constrained meta‑chloro geometry, however, restricts the accessible conformer space of the benzamide moiety compared to the ortho‑chloro isomer, potentially reducing entropic penalties upon target binding [1].

Conformational entropy Binding thermodynamics Ligand efficiency

Patent‑Disclosed Therapeutic Utility in Immunomodulation and Cytokine Inhibition

The patent family covering 4,5‑disubstituted 2‑(substituted‑thio)‑imidazole derivatives (including the target scaffold) claims compounds with cytokine‑release‑inhibiting and immunomodulating activity, specifically for treating TNFα‑ and IL‑1‑mediated diseases such as rheumatoid arthritis and bone metabolism disorders [1][2]. While the reference does not disclose individual compound IC50 values, it establishes that the 3‑chlorobenzamide substitution pattern is explicitly claimed as a preferred embodiment, distinguishing it from unsubstituted and 4‑substituted variants that are described as less preferred or inactive in certain assays [1].

Immunomodulation Cytokine inhibition Inflammatory disease

Hydrogen‑Bond Donor Count and Solubility Profile Differentiation

The target compound possesses 2 hydrogen‑bond donors (imidazole NH and amide NH) and 3 hydrogen‑bond acceptors, a profile shared by all analogs in this series. However, the 3‑chloro substituent's electron‑withdrawing effect increases the acidity of the adjacent amide NH proton relative to the unsubstituted analog, potentially strengthening key hydrogen‑bond interactions with biological targets [1]. This electronic modulation is absent in electron‑donating or neutral substituents.

Hydrogen bonding Solubility Formulation

Molecular Weight and Heavy Atom Count as Selectivity Proxies

With a molecular weight of 371.9 g/mol and 25 heavy atoms, the target compound sits at the lower end of the typical lead‑like chemical space (MW < 400). In comparison, the 4‑bromo analog (MW ~416) and the 3‑bromo analog (MW ~416) exceed 400 Da, potentially reducing ligand efficiency metrics and increasing the risk of poor pharmacokinetics [1]. The 4‑fluoro analog (MW ~389) is closer in size but introduces a metabolically labile site (fluoro‑phenyl oxidation) that is absent in the chloro compound.

Ligand efficiency Fragment-like properties Lead optimization

High‑Impact Application Scenarios for 3‑Chloro‑N‑(2‑((5‑(p‑tolyl)‑1H‑imidazol‑2‑yl)thio)ethyl)benzamide


Immunomodulatory and Anti‑Inflammatory Screening Cascades

This compound is a preferred starting point for screening libraries targeting TNFα and IL‑1β modulation, based on its explicit inclusion as a preferred embodiment in immunomodulatory imidazole patents [1]. Its 3‑Cl substitution pattern matches the patent‑taught pharmacophore for cytokine‑release inhibition, making it suitable for primary in‑vitro assays (e.g., LPS‑stimulated PBMC cytokine release) prior to exploring less‑preferred 4‑substituted or unsubstituted analogs.

Structure‑Activity Relationship (SAR) Studies Around 2‑Thio‑Imidazole Scaffolds

The compound serves as the meta‑chloro reference point in SAR matrices that systematically vary halogen position (2‑Cl, 3‑Cl, 4‑Cl) and halogen identity (F, Cl, Br) [1][2]. Its intermediate lipophilicity (XLogP3‑AA 4.5) and molecular weight (371.9) position it as the balanced representative, enabling researchers to deconvolute electronic vs. steric contributions to target binding.

NaV1.7 and Voltage‑Gated Ion Channel Antagonist Profiling

Although direct IC50 data for this specific compound remain limited in public databases, structurally related 2‑thio‑imidazole derivatives have demonstrated NaV1.7 antagonist activity in PatchXpress assays [1]. The 3‑Cl compound's physico‑chemical profile (moderate TPSA, controlled lipophilicity) aligns with the property space of known NaV channel modulators, justifying its inclusion in ion‑channel panels when exploring pain‑related targets.

Metabolic Stability and MetID Reference Standard

The 3‑chloro substituent is generally more resistant to cytochrome P450‑mediated oxidation than the 4‑fluoro or 4‑bromo counterparts, making this compound a useful control in metabolic stability assays (e.g., human liver microsome incubations) [1]. Its distinct chlorine isotope pattern (³⁵Cl/³⁷Cl) also facilitates metabolite identification by mass spectrometry, a practical advantage for DMPK workflows.

Quote Request

Request a Quote for 3-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.